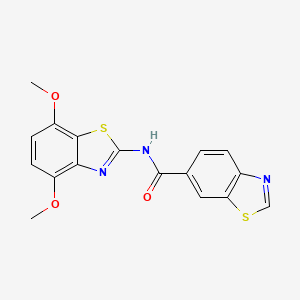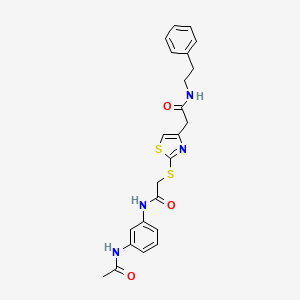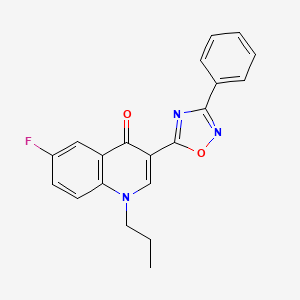
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one is a complex organic compound characterized by its unique structure, which includes a quinoline core, a fluorine atom, a phenyl group, and a propyl group
准备方法
The synthesis of 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: : The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetyl chloride and aluminum chloride as a catalyst.
Formation of the 1,2,4-Oxadiazole Ring: : This step involves the reaction of the intermediate with a suitable hydrazine derivative followed by cyclodehydration using reagents like phosphorus oxychloride (POCl3).
Introduction of the Propyl Group: : The propyl group can be introduced through nucleophilic substitution reactions using propyl halides.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
化学反应分析
6-Fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
科学研究应用
This compound has shown promise in various scientific research applications:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Its unique properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes, receptors, and signaling molecules.
相似化合物的比较
When compared to similar compounds, 6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
6-fluoro-2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4H-chromen-4-one
3-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)-6-methoxyquinolin-2-ol
3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-benzoic acid
These compounds share similarities in their core structures but differ in the presence of various substituents, leading to differences in their chemical properties and biological activities.
属性
IUPAC Name |
6-fluoro-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-10-24-12-16(18(25)15-11-14(21)8-9-17(15)24)20-22-19(23-26-20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROXQJYUCHQTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
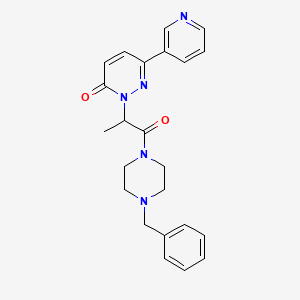
![2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2879464.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)
![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)
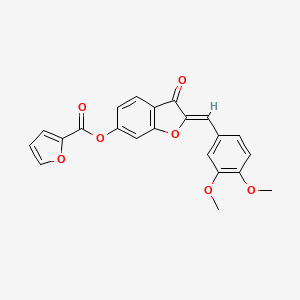
![2-Chloro-N-[3-[(3-chlorophenyl)methyl]oxolan-3-yl]propanamide](/img/structure/B2879468.png)
![(Z)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2879469.png)
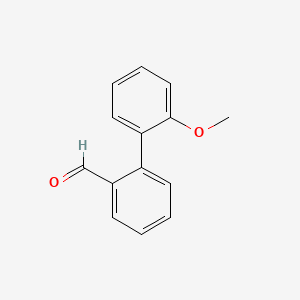
![Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2879472.png)
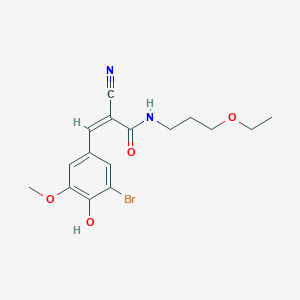
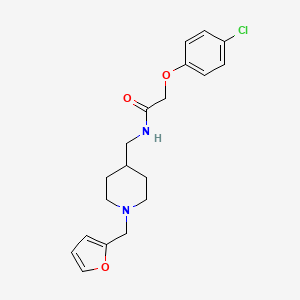
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2879479.png)
